molecular formula C10H12N2S4 B14503783 [1,4-Phenylenebis(methylene)]dicarbamodithioic acid CAS No. 63540-06-7

[1,4-Phenylenebis(methylene)]dicarbamodithioic acid

Cat. No.: B14503783
CAS No.: 63540-06-7
M. Wt: 288.5 g/mol
InChI Key: GDJWMYGAMWOWAE-UHFFFAOYSA-N
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Description

[1,4-Phenylenebis(methylene)]dicarbamodithioic acid: is an organic compound characterized by its unique structure, which includes a phenylene group linked by methylene bridges to dicarbamodithioic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]dicarbamodithioic acid typically involves the reaction of 1,4-phenylenebis(methylene) with dithiocarbamic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: [1,4-Phenylenebis(methylene)]dicarbamodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]dicarbamodithioic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine: The compound has shown potential in biological applications, particularly in cancer research. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by modulating specific signaling pathways .

Industry: In the industrial sector, this compound is used in the production of rubber and plastics as a vulcanization accelerator. It enhances the mechanical properties and durability of these materials .

Comparison with Similar Compounds

Uniqueness: [1,4-Phenylenebis(methylene)]dicarbamodithioic acid is unique due to its specific dithiocarbamate groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential in cancer therapy make it a compound of significant interest .

Properties

CAS No.

63540-06-7

Molecular Formula

C10H12N2S4

Molecular Weight

288.5 g/mol

IUPAC Name

[4-[(dithiocarboxyamino)methyl]phenyl]methylcarbamodithioic acid

InChI

InChI=1S/C10H12N2S4/c13-9(14)11-5-7-1-2-8(4-3-7)6-12-10(15)16/h1-4H,5-6H2,(H2,11,13,14)(H2,12,15,16)

InChI Key

GDJWMYGAMWOWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=S)S)CNC(=S)S

Origin of Product

United States

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